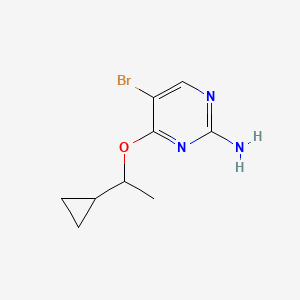

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine: is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylethoxy group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine typically involves the following steps:

Cyclopropylethoxylation: The attachment of a cyclopropylethoxy group at the 4th position.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Probes: Utilized as a probe in biological studies to investigate enzyme functions and interactions.

Medicine:

Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry:

Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through interactions with nucleophilic sites on proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a chloro group and a cyclopentyl group.

Uniqueness: 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, cyclopropylethoxy group, and amine group makes it a valuable compound for various research applications.

Biologische Aktivität

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, particularly its anti-inflammatory effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂BrN₃O. The compound features a bromine atom at the 5-position and a cyclopropylethoxy group at the 4-position of the pyrimidine ring. These structural characteristics enhance its chemical reactivity and biological interactions.

Biological Activity

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound has demonstrated significant efficacy in inhibiting both COX-1 and COX-2 enzymes, with IC50 values comparable to standard anti-inflammatory drugs.

| Compound | IC50 (μmol) | Target |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

This data indicates that the compound is not only effective but may also offer a favorable safety profile due to its selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

The mechanism by which this compound exerts its anti-inflammatory effects involves several biochemical pathways:

- Inhibition of COX Enzymes : The primary action is through the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.

- Modulation of Cytokine Production : Preliminary studies suggest that this compound may also influence cytokine levels, further contributing to its anti-inflammatory effects.

- Impact on Nitric Oxide Synthase (iNOS) : The compound has been shown to reduce iNOS expression, which is often upregulated during inflammatory responses .

Research Findings and Case Studies

Several in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies : These studies have confirmed the compound's ability to suppress COX activity effectively. For instance, it was noted that concentrations as low as 0.04 μmol could significantly inhibit COX-2 activity in cultured cells.

- In Vivo Studies : Animal models have demonstrated that administration of this compound can reduce carrageenan-induced paw edema and cotton pellet-induced granuloma formation, indicating strong anti-inflammatory properties comparable to established drugs like indomethacin .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with other pyrimidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloropyridin-2-amine | Bromine at 5-position; chlorine substitution | Moderate COX inhibition |

| 4-Cyclopropyl-N-methylpyrimidin-2-amine | Cyclopropyl group; methyl substitution | Anti-inflammatory potential |

| 6-Chloro-pyrimidin-2(1H)-one | Chlorine at 6-position; keto functionality | Antimicrobial activity |

The distinct combination of halogenation and ether functionality in this compound enhances its lipophilicity and bioavailability compared to other similar compounds.

Eigenschaften

IUPAC Name |

5-bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-5(6-2-3-6)14-8-7(10)4-12-9(11)13-8/h4-6H,2-3H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGIZERRIKZOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC(=NC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.